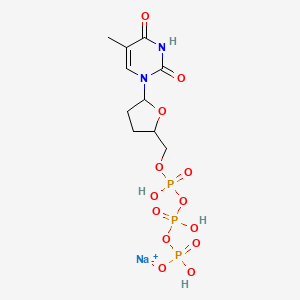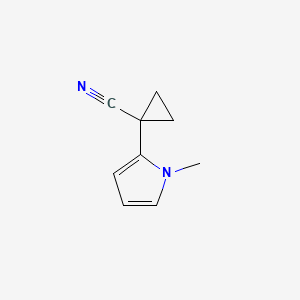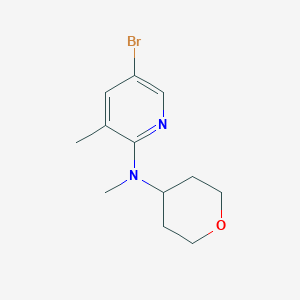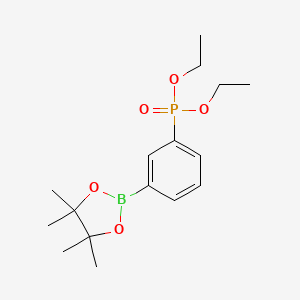
3'-Deoxythymidine-5'-triphosphate lithium salt-100mM aqueous solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxythymidine-5’-triphosphate lithium salt is a chemical compound used primarily in molecular biology and biochemistry. It is a derivative of thymidine, a nucleoside component of DNA, and is modified to include three phosphate groups and lithium ions. This compound is often used in various biochemical assays and research applications due to its role in DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine-5’-triphosphate lithium salt typically involves the phosphorylation of deoxythymidine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected deoxythymidine is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Deprotection: The protecting groups are removed to yield the desired triphosphate compound.
Lithium Salt Formation: The final step involves the conversion of the triphosphate compound into its lithium salt form by reacting it with lithium hydroxide.
Industrial Production Methods: Industrial production of 3’-Deoxythymidine-5’-triphosphate lithium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxythymidine-5’-triphosphate lithium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: It serves as a substrate for DNA polymerases and other enzymes involved in DNA synthesis and repair.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Enzymatic Reactions: Conducted in buffered solutions with optimal pH and temperature conditions for enzyme activity.
Major Products Formed:
Hydrolysis: Deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: Extended DNA strands or repaired DNA segments.
Scientific Research Applications
3’-Deoxythymidine-5’-triphosphate lithium salt is widely used in scientific research, including:
DNA Sequencing: It is used as a substrate in DNA sequencing reactions to incorporate thymidine residues into the growing DNA strand.
Polymerase Chain Reaction (PCR): It is an essential component in PCR reactions for amplifying DNA sequences.
DNA Repair Studies: It is used to study the mechanisms of DNA repair and the role of thymidine triphosphates in these processes.
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and DNA-protein interactions.
Mechanism of Action
The primary mechanism of action of 3’-Deoxythymidine-5’-triphosphate lithium salt involves its incorporation into DNA by DNA polymerases. The compound acts as a substrate for these enzymes, allowing the addition of thymidine residues to the growing DNA strand. This process is crucial for DNA replication and repair, ensuring the fidelity and integrity of the genetic material.
Molecular Targets and Pathways:
DNA Polymerases: The compound targets DNA polymerases, which catalyze the addition of nucleotides to the DNA strand.
DNA Repair Pathways: It is involved in various DNA repair pathways, including base excision repair and nucleotide excision repair.
Comparison with Similar Compounds
Deoxythymidine-5’-triphosphate (dTTP): A naturally occurring nucleotide used in DNA synthesis.
3’-Azido-3’-deoxythymidine-5’-triphosphate: A modified nucleotide used in antiviral research.
Uniqueness: 3’-Deoxythymidine-5’-triphosphate lithium salt is unique due to its lithium salt form, which can influence its solubility and stability in aqueous solutions. This property makes it particularly useful in specific biochemical assays and research applications where these characteristics are advantageous.
Properties
Molecular Formula |
C10H16N2NaO13P3 |
|---|---|
Molecular Weight |
488.15 g/mol |
IUPAC Name |
sodium;[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI Key |
QJSZKDPCBDXBCK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
